1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[35]nona-5,8-diene-2,7-dione, 1-methoxy- is a spiro compound characterized by a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- typically involves the reaction of substituted 1-oxaspiro and 1-azaspiro compounds with nucleophiles. For instance, the reaction of substituted 3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles such as potassium cyanide, methylmagnesium iodide, and methyl-lithium produces derivatives in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound reacts with nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- involves the formation of intermediates such as p-quinone diphenylmethide, followed by nucleophilic addition.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy- include:
1-Oxaspiro[3.5]nona-5,8-diene-2,7-dione: Shares a similar spiro structure but with an oxygen atom.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spiro compound with different heteroatoms.
The uniqueness of 1-Azaspiro[3
Eigenschaften
CAS-Nummer |
103831-05-6 |
---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
1-methoxy-1-azaspiro[3.5]nona-5,8-diene-2,7-dione |
InChI |
InChI=1S/C9H9NO3/c1-13-10-8(12)6-9(10)4-2-7(11)3-5-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
YNUAMZGWMNQOKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CON1C(=O)CC12C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.